![molecular formula C21H18N2O4S B285525 4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285525.png)
4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of oxadiazoles and chromones.
Wirkmechanismus
The exact mechanism of action of 4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activities by modulating various cellular signaling pathways and molecular targets such as nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses significant antioxidant and anti-inflammatory properties. It has been found to reduce oxidative stress and inflammation in various cellular and animal models. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one is its ease of synthesis and availability. It can be easily synthesized in the laboratory using simple and inexpensive reagents. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one. One direction is to explore its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and molecular targets in more detail. Additionally, there is a need for further studies to optimize its pharmacokinetic properties and improve its solubility in aqueous solutions.
Synthesemethoden
The synthesis of 4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one involves the reaction of 7-hydroxy-4-methylchromen-2-one with 2-(5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl)thioethanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-7-(2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
Eigenschaften
Molekularformel |
C21H18N2O4S |
---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
4-methyl-7-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C21H18N2O4S/c1-13-4-3-5-15(10-13)20-22-23-21(27-20)28-9-8-25-16-6-7-17-14(2)11-19(24)26-18(17)12-16/h3-7,10-12H,8-9H2,1-2H3 |
InChI-Schlüssel |
VBVGKWLNEXFDDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)SCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.